molecular formula C14H10ClNO4S2 B1451499 1-(Phenylsulfonyl)indole-3-sulfonyl chloride CAS No. 535930-73-5

1-(Phenylsulfonyl)indole-3-sulfonyl chloride

Cat. No.: B1451499
CAS No.: 535930-73-5
M. Wt: 355.8 g/mol
InChI Key: RZOOMEPNEVZRIT-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)indole-3-sulfonyl chloride is a chemical compound with the molecular formula C14H10ClNO4S2 and a molecular weight of 355.82 g/mol . It is characterized by the presence of both phenylsulfonyl and sulfonyl chloride functional groups attached to an indole ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(Phenylsulfonyl)indole-3-sulfonyl chloride typically involves the reaction of 1-(Phenylsulfonyl)indole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group at the 3-position of the indole ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(Phenylsulfonyl)indole-3-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, nucleophiles, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(Phenylsulfonyl)indole-3-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of stable sulfonamide bonds. This reactivity is exploited in various biochemical assays and synthetic applications. The molecular targets and pathways involved depend on the specific context of its use, such as enzyme inhibition or protein modification .

Comparison with Similar Compounds

Similar compounds to 1-(Phenylsulfonyl)indole-3-sulfonyl chloride include:

The uniqueness of this compound lies in its dual functional groups, which provide a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

1-(benzenesulfonyl)indole-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO4S2/c15-21(17,18)14-10-16(13-9-5-4-8-12(13)14)22(19,20)11-6-2-1-3-7-11/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZOOMEPNEVZRIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10663069
Record name 1-(Benzenesulfonyl)-1H-indole-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10663069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

535930-73-5
Record name 1-(Benzenesulfonyl)-1H-indole-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10663069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 1-(Phenylsulfonyl)indole-3-sulfonyl chloride in the context of the research?

A1: The research highlights a novel and efficient method for synthesizing this compound and its pyrrole analog. [] This method involves treating 1-(phenylsulfonyl)indoles and pyrroles with chlorosulfonic acid in acetonitrile, providing a simple and clean route to these valuable compounds. [] The significance lies in the potential of these sulfonyl chlorides as building blocks for further chemical synthesis, particularly in preparing biologically active molecules.

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